(+)-Isopulegol

Description

Properties

IUPAC Name |

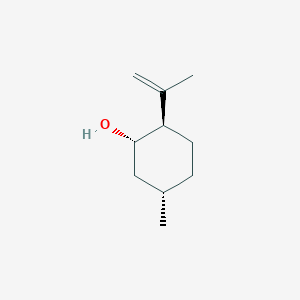

(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146799 | |

| Record name | (+)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104870-56-6 | |

| Record name | Isopulegol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104870566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isopulegol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopulegol is a naturally occurring monoterpene alcohol, a key intermediate in the synthesis of menthol, and a compound of significant interest in the fragrance, food, and pharmaceutical industries.[1][2] Its characteristic minty, cooling, and herbal aroma, coupled with its bioactive properties, makes it a valuable ingredient in a wide array of products, from cosmetics and oral care to therapeutic formulations.[1] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for a scientific audience.

Chemical Structure

This compound, systematically named (1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, is a chiral molecule with three stereocenters.[3] Its structure consists of a cyclohexane ring substituted with a methyl group, a hydroxyl group, and an isopropenyl group. The specific spatial arrangement of these functional groups, denoted by the (1S,2R,5S) stereochemistry, is crucial for its distinct properties and biological activity.

The molecule's InChIKey is ZYTMANIQRDEHIO-AEJSXWLSSA-N.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated source of quantitative data for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [1][4][6][7] |

| Molecular Weight | 154.25 g/mol | [1][4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Minty, cooling, herbal | [1][2] |

| CAS Number | 104870-56-6 | [3][4][6] |

| Melting Point | 5 – 8 °C | [1] |

| Boiling Point | 91 °C at 12 mmHg; 212 °C at 760 mmHg | [2][4][6] |

| Density | 0.912 g/mL at 25 °C | [2][4][6] |

| Refractive Index (n20/D) | 1.469 - 1.471 | [2][4][6] |

| Optical Rotation ([α]20/D) | +22° (neat) | [4] |

| Flash Point | 78 °C (closed cup) | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Description |

| SMILES String | C[C@H]1CC--INVALID-LINK--C1">C@@HC(C)=C |

| InChI | 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |

| InChI Key | ZYTMANIQRDEHIO-AEJSXWLSSA-N |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the structural elucidation of this compound are outlined below.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of about 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.

-

The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Optical Rotation

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials. It is a characteristic property of chiral substances.

Methodology (Polarimetry):

-

A solution of the chiral compound is prepared at a known concentration in a suitable solvent.

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a sample tube of a specific length (path length).

-

Plane-polarized light is passed through the sample.

-

The analyzer is rotated until the light passing through is at a minimum intensity. The angle of rotation is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.

Methodology (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prism is closed and the instrument's light source is switched on.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is observed, the dispersion correction knob is adjusted to sharpen the dividing line.

-

The refractive index is read directly from the instrument's scale.

Visualizations

Synthesis of (-)-Menthol from this compound

This compound is a crucial precursor in the industrial synthesis of (-)-menthol, a widely used compound with cooling and flavoring properties. The process involves the hydrogenation of the isopropenyl group to an isopropyl group.

Caption: Synthesis of (-)-Menthol from this compound via hydrogenation.

Experimental Workflow for Compound Characterization

The characterization of a chemical compound like this compound involves a series of analytical techniques to determine its physical properties and confirm its structure.

Caption: General experimental workflow for the characterization of a chemical compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isopulegol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of (+)-isopulegol, a valuable monoterpene alcohol, and the methodologies for its isolation and purification. This document is intended to serve as a resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

Isopulegol (IUPAC name: (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a cyclic monoterpene alcohol with a characteristic minty aroma. It exists as several stereoisomers, with (-)-isopulegol being a key precursor in the industrial synthesis of (-)-menthol. The enantiomer, this compound, also occurs naturally and is of significant interest for its own potential biological activities and as a chiral building block in organic synthesis. This guide focuses on the natural provenance and extraction of the (+)-enantiomer.

Natural Sources of this compound

This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and distillation method.[1][2][3][4] The primary plant genera known to contain significant amounts of isopulegol are Mentha, Eucalyptus, and Corymbia.

Table 1: Quantitative Analysis of Isopulegol in Various Natural Sources

| Plant Species | Family | Plant Part | Essential Oil Yield (% w/w) | Isopulegol Content in Essential Oil (%) | Reference(s) |

| Mentha piperita (Peppermint) | Lamiaceae | Leaves | 0.8 - 3.3 | up to 0.2 | [5] |

| Mentha pulegium (Pennyroyal) | Lamiaceae | Aerial Parts | 1.0 - 2.93 | 1.4 - 2.53 | [6][7] |

| Mentha canadensis (Japanese mint) | Lamiaceae | - | - | 0.42 - 0.56 | [8] |

| Eucalyptus citriodora (Lemon Eucalyptus) / Corymbia citriodora | Myrtaceae | Leaves | 0.85 - 3.5 | 4.66 - 27.6 | [9][10][11][12][13] |

| Geranium species | Geraniaceae | - | - | Present (quantitative data not specified) | |

| Citrus species | Rutaceae | - | - | Present (quantitative data not specified) | |

| Asarum heterotropoides | Aristolochiaceae | Root | - | Abundant component | [14] |

Note: The essential oil yield and isopulegol content can vary. The data presented are representative values from the cited literature.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from essential oils is a multi-step process that typically begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

The general workflow for the isolation of this compound from its natural sources is depicted in the diagram below.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes a general procedure for obtaining essential oil from plant material.

-

Materials:

-

Fresh or dried plant material (e.g., leaves of Corymbia citriodora)

-

Steam distillation apparatus (Clevenger-type)

-

Anhydrous sodium sulfate

-

Collection flask

-

-

Procedure:

-

The plant material is placed in the distillation flask.

-

Water is added to the flask, or steam is directly injected.

-

The mixture is heated to boiling, and the steam carries the volatile essential oils.

-

The steam and oil vapor mixture is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel or a specialized collection vessel.

-

The essential oil, being less dense than water, forms a layer on top and is separated.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The yield of the essential oil is calculated as a percentage of the weight of the initial plant material.

-

Protocol 2: Isolation of Isopulegol by Fractional Distillation

Fractional distillation is a key technique for separating components of essential oils based on their boiling points.

-

Materials:

-

Crude essential oil rich in isopulegol

-

Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)

-

Heating mantle

-

Collection flasks

-

-

Procedure:

-

The crude essential oil is placed in the distillation flask.

-

The system is evacuated to a reduced pressure to lower the boiling points of the components and prevent thermal degradation.

-

The oil is gently heated.

-

As the temperature rises, components with lower boiling points vaporize first, rise through the fractionating column, condense, and are collected as separate fractions.

-

Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of isopulegol (approx. 212 °C at atmospheric pressure, lower under vacuum) is collected.

-

The purity of the collected fractions is analyzed by Gas Chromatography (GC). Fractions with high isopulegol content are combined. A purity of over 95% can be achieved with this method.

-

Protocol 3: Purification of Isopulegol by Column Chromatography

For higher purity, column chromatography is employed.

-

Materials:

-

Isopulegol-rich fraction from distillation

-

Silica gel (60-120 mesh) for column chromatography

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

-

-

Procedure:

-

A slurry of silica gel in the initial mobile phase (e.g., n-hexane) is packed into the chromatography column.

-

The isopulegol-rich fraction is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

The mobile phase is allowed to run through the column. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate.

-

The different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase.

-

Fractions are collected sequentially.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or GC.

-

Fractions containing pure isopulegol are combined and the solvent is evaporated to yield the purified compound.

-

Analytical Methods for Quantification and Quality Control

Accurate quantification and purity assessment of this compound are crucial. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common analytical technique.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Sample Preparation: The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). An internal standard can be added for more accurate quantification.

-

Injection: 1 µL of the prepared sample is injected in split mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-10°C/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: e.g., 230°C.

-

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of isopulegol is determined by the peak area normalization method. For absolute quantification, a calibration curve is generated using a certified reference standard of this compound.[15]

To determine the enantiomeric purity of the isolated isopulegol, a chiral GC column is necessary.

-

Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-BetaDEXsm).[16]

-

Analysis: The analytical conditions (temperature program, carrier gas flow) are optimized to achieve baseline separation of the (+)- and (-)-isopulegol enantiomers. The enantiomeric excess (ee%) can then be calculated from the peak areas of the two enantiomers.

Challenges in Isolation and Future Perspectives

The primary challenge in the isolation of this compound from natural sources is the presence of multiple stereoisomers and other structurally similar terpenoids with close boiling points, which can make purification difficult. The development of more efficient and scalable separation techniques, such as preparative supercritical fluid chromatography (SFC), could offer advantages in terms of speed and solvent consumption.

Furthermore, the variability of isopulegol content in plants due to genetic and environmental factors highlights the need for standardized cultivation and harvesting practices to ensure a consistent supply of high-quality raw material.[1][3] Metabolic engineering of plants or microorganisms to overproduce this compound represents a promising avenue for future research and commercial production.

Conclusion

This compound is a naturally occurring monoterpene with significant potential in various scientific and industrial applications. This guide has outlined its primary natural sources, with Corymbia citriodora being a particularly rich source. Detailed protocols for the extraction of essential oils and the subsequent isolation and purification of this compound using fractional distillation and column chromatography have been provided. Additionally, standard analytical methods for quantification and quality control using GC-MS and chiral GC have been described. This information aims to facilitate further research and development involving this valuable chiral compound.

References

- 1. Frontiers | Main factors affecting the efficacy of medicinal plants during the cultivation process [frontiersin.org]

- 2. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Main factors affecting the efficacy of medicinal plants during the cultivation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. essencejournal.com [essencejournal.com]

- 10. In Vivo and In Vitro Grown Lemon-Scented Gum as a Source of Nematicidal Essential Oil Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Eucalyptus Citriodora - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

(+)-Isopulegol stereoisomers and nomenclature

An In-depth Technical Guide on (+)-Isopulegol Stereoisomers and Nomenclature

Introduction

Isopulegol, a monoterpene alcohol with the chemical formula C₁₀H₁₈O, is a significant chiral intermediate in the synthesis of menthol and a valuable building block for various bioactive molecules.[1] Found in the essential oils of aromatic plants like pennyroyal and various Eucalyptus species, its history is closely linked with the flavor and fragrance industry.[1] The isopulegol structure contains three stereocenters, giving rise to a total of eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. A thorough understanding of the distinct properties, nomenclature, and synthesis of these isomers is critical for their effective application in research, drug development, and industry. The most commercially significant isomer is (-)-isopulegol, which is a primary precursor for the industrial synthesis of (-)-menthol.

Stereoisomers and Nomenclature

The systematic name for isopulegol is p-menth-8-en-3-ol. The eight stereoisomers result from the different spatial arrangements of the hydroxyl, methyl, and isopropenyl groups attached to the cyclohexane ring at carbons 1, 2, and 5. The nomenclature for the most common enantiomers is as follows:

-

(-)-Isopulegol: (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[2][3]

-

This compound: (1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

-

(-)-Isoisopulegol: (1R,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

-

(+)-Isoisopulegol: (1S,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol[4]

-

(-)-Neoisopulegol: (1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

-

(+)-Neoisopulegol: (1R,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

-

(-)-Neoisoisopulegol: (1S,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

-

(+)-Neoisoisopulegol: (1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

The relationship between the four main diastereomers is visualized below.

Quantitative Data

Physicochemical Properties

The physical properties of the isopulegol isomers are crucial for their separation and characterization. The following table summarizes known quantitative data.

| Property | Value | Isomer(s) | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | All | [5][6] |

| Molecular Weight | 154.25 g/mol | All | [5][6][7] |

| Boiling Point | 90 - 92 °C at 12 mmHg | Mixture of isomers | [6] |

| Density | 0.91 g/mL | Mixture of isomers | [6] |

| Optical Rotation [α]²⁰D | -7 to +1 ° (neat) | Mixture of isomers | [6] |

| Water Solubility | 1.28 g/L (Predicted) | (-)-Isopulegol | [2] |

| logP | 2.69 (Predicted) | (-)-Isopulegol | [2] |

Biological Activity

Isopulegol has demonstrated a range of pharmacological activities. Key quantitative findings are presented below.

| Assay | Isomer | Dosage | Result | Reference(s) |

| Formalin test (mice) | Isopulegol (oral) | 50 mg/kg | 45% reduction in licking time (neurogenic phase) | [1] |

| Acetic acid-induced writhing (mice) | Isopulegol (oral) | 50 mg/kg | 48% inhibition of writhing | [1] |

| Carrageenan-induced paw edema (mice) | Isopulegol (oral) | 100 mg/kg | 57% inhibition of edema | [1] |

| Ethanol-induced gastric ulcers (rats) | Isopulegol (oral) | 100 mg/kg | 75% reduction in ulcer index | [1] |

| Pentylenetetrazole (PTZ)-induced seizures (mice) | Isopulegol (i.p.) | 100 mg/kg | Increased latency to first seizure | [1] |

Experimental Protocols

The primary industrial route to isopulegol is the acid-catalyzed cyclization of citronellal.[8] The choice of catalyst and reaction conditions significantly influences the diastereoselectivity of this reaction.

Protocol 1: Cyclization of (+)-Citronellal using Zinc Bromide

This protocol generally favors the formation of (-)-isopulegol.[8]

-

Materials: (+)-Citronellal, anhydrous zinc bromide (ZnBr₂), toluene, 0.05 M hydrobromic acid (HBr) aqueous solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve anhydrous zinc bromide in toluene in a reaction vessel under an inert atmosphere.

-

Cool the mixture to 0°C.

-

Add a solution of (+)-citronellal in toluene dropwise to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at a controlled temperature (e.g., 0-25°C) and monitor progress using Gas Chromatography (GC).[1]

-

Upon completion, quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.[8]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[8]

-

Remove the solvent under reduced pressure to yield the crude product, a mixture of isopulegol isomers.[8]

-

Protocol 2: Green Synthesis using Montmorillonite Clay

This method represents a more environmentally friendly approach to citronellal cyclization.[8][9]

-

Materials: (±)-Citronellal, Montmorillonite K-10 clay, a suitable solvent (e.g., benzene or a greener alternative), internal standard (e.g., nitrobenzene).[8]

-

Procedure:

-

Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours, followed by calcination at 200°C for 2 hours.[8]

-

In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.[8]

-

Add 4.5 mmol of (±)-citronellal, 5 mL of solvent, and 0.2 mL of the internal standard.[8]

-

Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).[8]

-

Monitor the reaction progress using Gas Chromatography (GC).[8]

-

After the reaction is complete, filter the catalyst. The filtrate contains the mixture of isopulegol isomers for further analysis and separation.[8]

-

Separation and Characterization

Separating the four diastereomers is challenging due to their similar boiling points.[8]

-

Fractional Distillation: This technique can enrich certain isomers but rarely achieves complete separation of all four. The process involves carefully heating the isomer mixture and collecting fractions at different temperature ranges under reduced pressure.[8][1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify the different isomers and any impurities based on their retention times and mass spectra.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the characterization of the product's stereochemistry.[9]

-

Polarimetry: This technique measures the specific rotation of purified enantiomers, a characteristic physical property of chiral molecules.[8]

Biological Activity and Signaling Pathways

Isopulegol isomers exhibit a variety of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and gastroprotective activities.[1][6] While specific molecular signaling pathways for isopulegol are not extensively detailed in the literature, its primary derivative, menthol, provides some insight. Menthol is known to act as a positive allosteric modulator of GABA-A receptors, which enhances GABAergic transmission.[10] This mechanism is similar to that of anesthetic agents like propofol.[10] Menthol also interacts with other receptors, including glycine receptors, 5-HT₃ receptors, and nAChRs.[10] The diverse biological effects of isopulegol suggest it may act on multiple molecular targets.

Conclusion

The stereoisomers of isopulegol are versatile chiral building blocks, most notably used in the synthesis of menthol. A comprehensive understanding of their individual properties, nomenclature, and stereoselective synthesis is essential for their effective use in chemical and pharmaceutical development. While significant progress has been made in the synthesis and characterization of these isomers, further research into more selective synthetic routes, efficient large-scale separation techniques, and detailed elucidation of their molecular mechanisms of action will continue to expand their utility.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound (-)-Isopulegol (FDB014912) - FooDB [foodb.ca]

- 3. Isopulegol [webbook.nist.gov]

- 4. iso-Isopulegol | C10H18O | CID 11008146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. gctlc.org [gctlc.org]

- 10. Menthol - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of (+)-Isopulegol

Introduction

This compound (ISO) is a monoterpene alcohol found in the essential oils of various aromatic plants, including those from the Lamiaceae family such as mint, and is an intermediate in the industrial synthesis of (-)-menthol.[1] Beyond its use as a flavoring agent, isopulegol has garnered significant scientific interest for its diverse pharmacological properties.[2] Preclinical studies have demonstrated its potential as an anxiolytic, anticonvulsant, gastroprotective, antioxidant, anti-inflammatory, and antinociceptive agent.[1][2][3] This document provides a comprehensive technical overview of the multifaceted biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.

Anti-inflammatory and Antiedematogenic Activities

Isopulegol has demonstrated significant anti-inflammatory and antiedematogenic effects in various preclinical models. Its mechanism appears to involve the modulation of key inflammatory mediators, including histamine and prostaglandins, and the reduction of pro-inflammatory cytokine levels.[2]

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified primarily through the carrageenan-induced paw edema model, a standard assay for acute inflammation.

| Model | Species | Dose (p.o.) | Time Point | Edema Inhibition (%) | Reference |

| Carrageenan-induced Paw Edema | Mice | 5 mg/kg | 4h | 52.63% | [2] |

| Carrageenan-induced Paw Edema | Mice | 10 mg/kg | 4h | 81.20% | [2] |

| Dextran-induced Paw Edema | Mice | 10 mg/kg | 1h | Not specified, but significant | [2] |

| Cotton Pellet-induced Granuloma | Mice | 10 mg/kg | 7 days | Significant reduction in granuloma weight | [2] |

Mechanism of Anti-inflammatory Action

The development of carrageenan-induced edema is a biphasic process. The initial phase (0-1h) involves the release of histamine, serotonin, and bradykinin, while the later phase (>1h) is sustained by the production of prostaglandins and pro-inflammatory cytokines like TNF-α and IL-1β.[2] Isopulegol effectively inhibits both phases, suggesting a broad-spectrum anti-inflammatory action.[2] Studies show that isopulegol and its β-cyclodextrin inclusion complex (ISO/β-CD) reduce albumin extravasation, leukocyte migration, and myeloperoxidase (MPO) concentration in inflammatory exudates.[2] Furthermore, they decrease the levels of crucial cytokines TNF-α and IL-1β, which are known to upregulate the expression of cyclooxygenase-2 (COX-2).[2] Molecular docking studies support the hypothesis that isopulegol's mechanism involves interaction with histamine (H1) and COX-2 receptors.[2]

Caption: Proposed anti-inflammatory mechanism of this compound.

Antinociceptive (Analgesic) Activity

Isopulegol exhibits significant antinociceptive effects in various models of pain, including visceral, inflammatory, and neurogenic pain. Its analgesic action is complex and appears to be mediated by multiple signaling pathways, including the opioid, muscarinic, and L-arginine/nitric oxide (NO)/cGMP systems.[3][4]

Quantitative Data: Antinociceptive Effects

| Model | Species | Dose (p.o.) | Effect | Reference |

| Acetic Acid-Induced Writhing | Mice | 1, 5, 10 mg/kg | Significant, dose-dependent reduction in writhing | [4] |

| Formalin Test (1st Phase) | Mice | 0.78 - 25 mg/kg | Significant inhibition | [3] |

| Formalin Test (2nd Phase) | Mice | 1.56 - 25 mg/kg | Significant inhibition | [3] |

| Capsaicin-induced Nociception | Mice | 1.56 - 12.5 mg/kg | Significant, dose-dependent inhibition | [3] |

| Glutamate-induced Nociception | Mice | 3.12 - 6.25 mg/kg | Significant, dose-dependent inhibition | [3] |

| Paclitaxel-induced Neuropathy | Mice | 25, 50 mg/kg | Significant increase in mechanical nociceptive threshold | [5] |

Mechanism of Antinociceptive Action

The antinociceptive activity of isopulegol is multifaceted. Studies have shown that its effects can be reversed by antagonists of various receptor systems, providing insight into its mechanism.[3]

-

Opioid System: The analgesic effect was inhibited by naloxone, an opioid receptor antagonist.[3]

-

Muscarinic System: Atropine, a muscarinic receptor antagonist, reversed the antinociceptive action.[3]

-

K+ATP Channels: Glibenclamide, a K+ATP channel blocker, inhibited isopulegol's effect.[3]

-

L-arginine/NO/cGMP Pathway: The effects were also blocked by L-arginine (a nitric oxide precursor) and methylene blue (a guanylyl cyclase inhibitor), indicating involvement of the NO/cGMP pathway.[3]

In models of neuropathic pain, isopulegol's effect is suggested to involve the activation of GABA receptor subtypes and modulation of NMDA receptors.[5]

Caption: Key pathways in this compound-mediated antinociception.

Gastroprotective Activity

Isopulegol has shown significant, dose-dependent gastroprotective effects against gastric lesions induced by agents like ethanol and indomethacin. Its protective mechanisms are linked to antioxidant properties and the modulation of cytoprotective pathways.[6]

Quantitative Data: Gastroprotective Effects

| Model | Species | Dose (p.o.) | Effect | Reference |

| Ethanol-induced Gastric Ulcer | Mice | 100, 200 mg/kg | Dose-related gastroprotective effect | |

| Indomethacin-induced Gastric Ulcer | Mice | 100, 200 mg/kg | Dose-related gastroprotective effect |

Mechanism of Gastroprotective Action

The gastroprotective action of isopulegol is not attributed to antisecretory activity but rather to direct cytoprotective mechanisms.[1][7]

-

Antioxidant Properties: Isopulegol pretreatment restores depleted levels of glutathione (GSH), a critical endogenous antioxidant, in the gastric mucosa.[1][8]

-

Prostaglandin Involvement: The protective effect is reversed by indomethacin (a non-selective COX inhibitor), indicating that the synthesis of endogenous prostaglandins is crucial for its action.[8][6]

-

K+ATP Channel Opening: The effect is also reversed by glibenclamide, suggesting that the opening of ATP-sensitive potassium (K+ATP) channels, which plays a role in maintaining mucosal integrity and blood flow, is involved.[1][8]

-

Nitric Oxide (NO) Independence: The gastroprotective action was not reversed by L-NAME (an NO synthase inhibitor), suggesting the nitric oxide pathway is not a primary mechanism.

Anticonvulsant and CNS Activities

Isopulegol demonstrates central nervous system (CNS) depressant, anxiolytic-like, and anticonvulsant properties.[9][10]

Quantitative Data: Anticonvulsant & CNS Effects

| Model | Species | Dose (i.p.) | Effect | Reference |

| Pentylenetetrazol (PTZ)-induced Convulsions | Mice | 50, 100, 150 mg/kg | Significantly prolonged latency to convulsions and mortality | [9] |

| Pentylenetetrazol (PTZ)-induced Convulsions | Mice | 150 mg/kg | 100% protection against mortality | [9] |

| Elevated Plus Maze (EPM) Test | Mice | 25, 50 mg/kg | Significant anxiolytic-like effects | [10] |

| Barbiturate-induced Sleeping Time | Mice | 25, 50 mg/kg | Decreased sleep latency and prolonged sleeping time | [10] |

Mechanism of Anticonvulsant Action

The anticonvulsant effects of isopulegol are linked to both the GABAergic system and its antioxidant capacity.[1][9]

-

GABAergic Modulation: The anticonvulsant effect is partially reversed by flumazenil, a benzodiazepine-site antagonist, suggesting that isopulegol acts as a positive modulator of GABAA receptors.[1][9]

-

Antioxidant Action: In the hippocampus of mice subjected to PTZ-induced seizures, isopulegol prevented the increase in lipid peroxidation, preserved catalase activity, and prevented the depletion of reduced glutathione (GSH).[1][9] This indicates that its ability to curtail oxidative stress in the brain contributes significantly to its anticonvulsant and neuroprotective properties.[1]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This model is used to assess the efficacy of compounds against acute inflammation.[11][12]

-

Grouping: Animals are divided into groups: negative control (vehicle), positive control (e.g., indomethacin, 5-10 mg/kg), and test groups (Isopulegol at various doses).[2][12]

-

Administration: Test compounds or controls are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the inflammatory insult.[12]

-

Induction: Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution (e.g., 100 µl) into the right hind paw of the animal.[11][12]

-

Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[12][13]

-

Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition is calculated relative to the control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Acetic Acid-Induced Writhing (Antinociceptive)

This is a model of visceral chemical pain used for screening peripheral analgesic activity.[14][15]

-

Animals: Male Swiss mice (20-30g) are typically used.[4]

-

Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups.[14][16]

-

Administration: Test compounds are administered (p.o. or i.p.) 30-60 minutes prior to pain induction.[14]

-

Induction: Pain is induced by an intraperitoneal (i.p.) injection of 0.6-1% acetic acid solution (10 ml/kg).[14][15]

-

Observation: After a 5-minute latency period, each mouse is observed individually for 10-20 minutes.[14][17] The number of "writhes" (a characteristic stretching response of the abdomen and hind limbs) is counted.[15]

-

Analysis: The total number of writhes for each animal is recorded. The analgesic effect is expressed as the percentage reduction in the mean number of writhes compared to the control group.[14]

DPPH Radical Scavenging Assay (Antioxidant)

This colorimetric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18][19]

-

Reagent Preparation: A working solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared. Its absorbance at 517 nm should be approximately 1.0.[18][19]

-

Sample Preparation: Isopulegol and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[18]

-

Reaction: A fixed volume of the DPPH working solution is mixed with an equal volume of the test sample solution in a microplate well or cuvette. A blank containing only the solvent and DPPH is also prepared.[18][19]

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[18]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[18]

-

Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

MTT Assay (Cytotoxicity/Antiproliferative)

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]

-

Cell Seeding: Cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[21]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Isopulegol). Control wells receive only the vehicle. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/ml in PBS) is added to each well (e.g., 10-50 µL).[22][23] The plate is incubated for another 1-4 hours at 37°C.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[23]

-

Measurement: The absorbance is measured on a microplate reader, typically at a wavelength of 570-590 nm.[23]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.[24][25]

Caption: General workflow for the MTT Cell Viability Assay.

Conclusion

This compound is a versatile phytochemical with a compelling profile of biological activities demonstrated across a range of preclinical models. Its significant anti-inflammatory, antinociceptive, gastroprotective, and anticonvulsant effects are underpinned by multiple mechanisms of action, including the modulation of inflammatory cytokines, interaction with opioid and GABAergic pathways, and potent antioxidant activity. The data summarized herein highlight the therapeutic potential of this compound and provide a strong rationale for its further investigation in drug discovery and development programs, particularly in the fields of inflammation, pain management, gastroenterology, and neurology.

References

- 1. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]

- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyclodextrinnews.com [cyclodextrinnews.com]

- 5. mdpi.com [mdpi.com]

- 6. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models [frontiersin.org]

- 8. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. saspublishers.com [saspublishers.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. cris.unibo.it [cris.unibo.it]

- 25. scispace.com [scispace.com]

The Anti-inflammatory Potential of (+)-Isopulegol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopulegol, a monocyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated notable anti-inflammatory properties in a range of preclinical models. This technical guide provides a comprehensive overview of the existing scientific data on the anti-inflammatory effects of this compound, with a focus on its in vivo efficacy, proposed mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are interested in the therapeutic potential of this compound for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound is one such compound that has garnered scientific interest for its potential health benefits, including its anti-inflammatory activities.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several well-established animal models of inflammation. These studies have consistently demonstrated its ability to mitigate key inflammatory responses in a dose-dependent manner.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. Administration of this compound has been shown to significantly reduce paw swelling in this model.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Time after Carrageenan | Paw Edema (mL) (Mean ± SEM) | % Inhibition |

| Saline + Carrageenan | - | 1 h | 0.43 ± 0.03 | - |

| 2 h | 0.55 ± 0.04 | - | ||

| 3 h | 0.68 ± 0.05 | - | ||

| 4 h | 0.72 ± 0.06 | - | ||

| Indomethacin + Carrageenan | 10 | 1 h | 0.25 ± 0.02 | 41.9 |

| 2 h | 0.30 ± 0.03 | 45.5 | ||

| 3 h | 0.35 ± 0.03 | 48.5 | ||

| 4 h | 0.38 ± 0.04 | 47.2 | ||

| This compound + Carrageenan | 1 | 1 h | 0.32 ± 0.03 | 25.6 |

| 2 h | 0.45 ± 0.04 | 18.2 | ||

| 3 h | 0.50 ± 0.05 | 26.5 | ||

| 4 h | 0.53 ± 0.05 | 26.4 | ||

| This compound + Carrageenan | 5 | 1 h | 0.28 ± 0.02 | 34.9 |

| 2 h | 0.35 ± 0.03 | 36.4 | ||

| 3 h | 0.40 ± 0.04 | 41.2 | ||

| 4 h | 0.42 ± 0.04 | 41.7 | ||

| This compound + Carrageenan | 10 | 1 h | 0.24 ± 0.02 | 44.2 |

| 2 h | 0.28 ± 0.02 | 49.1 | ||

| 3 h | 0.32 ± 0.03 | 52.9 | ||

| 4 h | 0.35 ± 0.03 | 51.4 |

*p < 0.05 compared to the saline + carrageenan group. Data is representative of findings from scientific literature.

Other In Vivo Models

Beyond carrageenan-induced paw edema, this compound has demonstrated efficacy in other models of inflammation, as summarized in the table below.

Table 2: Summary of this compound's Efficacy in Various In Vivo Inflammation Models

| Model | Species | Key Findings |

| Dextran-Induced Paw Edema | Mice | Significantly inhibited edema formation, suggesting an inhibitory effect on histamine and serotonin release. |

| Carrageenan-Induced Pleurisy | Mice | Reduced leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate.[1] |

| Carrageenan-Induced Peritonitis | Mice | Decreased total leukocyte and neutrophil migration into the peritoneal cavity. |

| Cotton Pellet-Induced Granuloma | Mice | Reduced the weight of the granulomatous tissue, indicating an effect on chronic inflammation. |

Proposed Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the levels of several key mediators of inflammation:

-

Cytokines: It significantly decreases the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1].

-

Prostaglandins and Histamine: The efficacy of this compound in dextran- and carrageenan-induced edema models suggests its interference with the histamine and prostaglandin pathways[1][2]. Molecular docking studies further support a potential interaction with the COX-2 enzyme and the H1 histamine receptor[1].

-

Nitric Oxide (NO): In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, isopulegol was found to reverse the marked elevation of NO levels[3].

Putative Modulation of NF-κB and MAPK Signaling Pathways

While direct evidence for the effect of this compound on the NF-κB and MAPK signaling pathways is still emerging, studies on the structurally related and well-characterized monoterpene, menthol, provide a strong basis for a proposed mechanism. Menthol has been shown to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages by downregulating the NF-κB and MAPK (p38 and ERK) signaling pathways. It is therefore hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages typically triggers the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the phosphorylation and activation of key proteins such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK. The activation of these pathways culminates in the increased transcription of genes encoding pro-inflammatory mediators. The proposed inhibitory action of this compound on these pathways would lead to a reduction in the inflammatory response.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of this compound.

In Vivo Experimental Protocols

This protocol is a standard method for assessing acute inflammation.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

-

Animals: Male Swiss mice (25-30 g) are typically used.

-

Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-

Fasting: Mice are fasted overnight with free access to water before the experiment.

-

Grouping and Treatment: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control group (e.g., saline or 0.5% Tween 80 in saline)

-

Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)

-

This compound treatment groups (e.g., 1, 5, 10 mg/kg, p.o.)

-

-

Induction of Edema: One hour after treatment, 0.05 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

This model is used to assess inflammation in a body cavity and allows for the analysis of leukocyte migration and inflammatory mediators in the exudate.

-

Animals, Acclimatization, Fasting, and Grouping: As described in the paw edema protocol.

-

Induction of Pleurisy: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the pleural cavity.

-

Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the pleural cavity is washed with 1 mL of heparinized saline. The pleural exudate is collected.

-

Analysis:

-

Leukocyte Count: The total number of leukocytes in the pleural lavage is determined using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.

-

Cytokine Measurement: The levels of TNF-α and IL-1β in the cell-free supernatant of the pleural exudate are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

In Vitro Experimental Protocol

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophage activation.

Caption: Workflow for LPS-Stimulated Macrophage Assay.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are pre-treated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using specific ELISA kits.

-

-

Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, as demonstrated in both acute and chronic models of inflammation. Its mechanism of action likely involves the inhibition of key pro-inflammatory mediators, including cytokines and prostaglandins. While the precise signaling pathways are still under investigation, a putative role in the downregulation of the NF-κB and MAPK pathways is a compelling hypothesis that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for future research aimed at further elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. Modulation of alveolar macrophage innate response in proinflammatory-, pro-oxidant-, and infection- models by mint extract and chemical constituents: Role of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticonvulsant Potential of (+)-Isopulegol: A Technical Guide for Researchers

An In-depth Review of Preclinical Research, Mechanisms of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopulegol, a monoterpenoid alcohol found in the essential oils of various aromatic plants, has emerged as a promising natural compound with significant anticonvulsant properties. Preclinical studies have demonstrated its efficacy in animal models of seizures, suggesting its potential as a novel therapeutic agent for epilepsy. This technical guide provides a comprehensive overview of the current research on the anticonvulsant effects of this compound, with a focus on its pharmacological mechanisms, quantitative data from key experimental models, and detailed methodologies for researchers in the field of epilepsy and drug discovery.

Anticonvulsant Activity in Preclinical Models

The anticonvulsant effects of this compound have been primarily evaluated using the pentylenetetrazole (PTZ)-induced seizure model in mice, a standard screening test for potential anti-epileptic drugs.

Pentylenetetrazole (PTZ)-Induced Seizure Model

In this model, administration of the GABA-A receptor antagonist pentylenetetrazole induces clonic-tonic seizures. The efficacy of an anticonvulsant compound is assessed by its ability to delay the onset of seizures (latency) and protect against mortality.

Studies have shown that this compound, administered intraperitoneally (i.p.), significantly prolongs the latency to convulsions and protects against mortality in a dose-dependent manner.[1]

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Latency (seconds, mean ± SEM) | Mortality Protection (%) |

| Saline + PTZ | - | 120.0 ± 8.2 | 0 |

| This compound + PTZ | 50 | 185.5 ± 15.1 | 40 |

| This compound + PTZ | 100 | 250.3 ± 20.8** | 80 |

| This compound + PTZ | 150 | 310.7 ± 25.4 | 100 |

| Diazepam + PTZ | 2 | 360.0 ± 30.1 | 100 |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to Saline + PTZ group. Data adapted from Silva et al., 2009.[1] |

Maximal Electroshock (MES)-Induced Seizure Model

The MES test is another widely used model to screen for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. In this model, an electrical stimulus is applied to induce a tonic hindlimb extension.

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of this compound are believed to be mediated through a multi-target mechanism, primarily involving the modulation of GABAergic neurotransmission and its potent antioxidant properties.

Modulation of the GABAergic System

Evidence suggests that this compound positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

-

Interaction with Benzodiazepine-Sensitive GABA-A Receptors: The anticonvulsant effect of this compound is partially reversed by flumazenil, a benzodiazepine receptor antagonist.[1] This suggests that this compound may act on the benzodiazepine binding site or an allosterically coupled site on the GABA-A receptor complex, enhancing GABA-mediated inhibitory currents.

Antioxidant and Neuroprotective Effects

Oxidative stress is increasingly recognized as a key contributor to the pathophysiology of epilepsy. This compound has demonstrated significant antioxidant activity in the brain, which likely contributes to its neuroprotective and anticonvulsant effects.[1]

In the hippocampus of mice subjected to PTZ-induced seizures, this compound treatment has been shown to:

-

Prevent the increase in lipid peroxidation.[1]

-

Preserve normal catalase (CAT) activity.[1]

-

Prevent the depletion of reduced glutathione (GSH) levels.[1]

| Treatment Group | Catalase (nmol/min/mg protein) | Reduced Glutathione (μg/g tissue) |

| Control | 35.2 ± 2.1 | 1.2 ± 0.1 |

| PTZ | 22.5 ± 1.8 | 0.7 ± 0.05 |

| This compound (150 mg/kg) + PTZ | 33.8 ± 2.5# | 1.1 ± 0.08# |

| *p < 0.05 compared to Control group. #p < 0.05 compared to PTZ group. Data adapted from Silva et al., 2009.[1] |

Modulation of Glutamatergic Neurotransmission

Some studies on related monoterpenes and initial findings with isopulegol suggest a potential interaction with the glutamatergic system, particularly as an antagonist of NMDA receptors.[2] This action would contribute to reducing neuronal hyperexcitability. However, direct evidence and quantitative data (e.g., IC50 or Ki values) for this compound's activity at NMDA receptors are still lacking.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the research of this compound's anticonvulsant effects.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant activity of a test compound against chemically-induced clonic-tonic seizures.

Materials:

-

Male Swiss mice (25-30 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline with 0.1% Tween 80)

-

Positive control (e.g., Diazepam)

-

Vehicle control

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Divide animals into treatment groups (vehicle, this compound at various doses, positive control).

-

Administer the test compound, vehicle, or positive control via i.p. injection. A pretreatment time of 30 minutes is common.[1]

-

After the pretreatment period, administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

-

Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.

-

Observe the animals for 30 minutes and record the following parameters:

-

Latency to the first clonic seizure: The time from PTZ injection to the onset of generalized clonus (jerking of the whole body).

-

Mortality: Record the number of animals that die within the 30-minute observation period.

-

-

Calculate the percentage of mortality protection for each group.

Maximal Electroshock (MES)-Induced Seizure Model in Mice

Objective: To evaluate the efficacy of a test compound in preventing the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.

Materials:

-

Male Swiss mice (25-30 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compound, vehicle, and positive control (e.g., Phenytoin)

-

Syringes and needles for administration

Procedure:

-

Acclimatize mice to the experimental room.

-

Administer the test compound, vehicle, or positive control at a predetermined time before the electroshock (e.g., 30-60 minutes).

-

Apply the electrode solution to the corneal electrodes.

-

Gently restrain the mouse and place the corneal electrodes on its corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs for at least 3 seconds).

-

The primary endpoint is the percentage of animals in each group that are protected from tonic hindlimb extension.

Antioxidant Enzyme Assays in Brain Tissue

Objective: To quantify the activity of antioxidant enzymes in brain tissue following seizure induction and treatment.

Materials:

-

Hippocampal tissue dissected from experimental animals

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Reagents for Catalase (CAT) assay (e.g., hydrogen peroxide)

-

Reagents for Reduced Glutathione (GSH) assay (e.g., Ellman's reagent - DTNB)

-

Spectrophotometer

-

Homogenizer

Procedure:

-

Following the behavioral experiments (e.g., PTZ model), euthanize the animals and dissect the hippocampus on ice.

-

Homogenize the tissue in cold phosphate buffer to prepare a 10% (w/v) homogenate.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant for the biochemical assays.

-

Catalase (CAT) Activity Assay:

-

Based on the method of Aebi (1984), which measures the rate of decomposition of hydrogen peroxide at 240 nm.

-

The reaction mixture contains phosphate buffer, the tissue supernatant, and hydrogen peroxide.

-

The decrease in absorbance is monitored over time.

-

-

Reduced Glutathione (GSH) Assay:

-

Based on the reaction of GSH with DTNB to form a yellow-colored product that can be measured at 412 nm.

-

The reaction mixture includes the supernatant, phosphate buffer, and DTNB.

-

-

Calculate the specific activity of the enzymes (e.g., nmol/min/mg of protein) and the concentration of GSH (e.g., μg/g of tissue).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed anticonvulsant mechanism of this compound.

Caption: Experimental workflow for the PTZ-induced seizure model.

Conclusion and Future Directions

This compound demonstrates significant anticonvulsant activity in preclinical models, primarily through the positive modulation of GABA-A receptors and its robust antioxidant effects. The available quantitative data from the PTZ model in mice supports its dose-dependent efficacy in delaying seizure onset and preventing mortality.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Evaluating its efficacy in other seizure models, particularly the MES model, to broaden its anticonvulsant profile.

-

Conducting in vitro studies, such as receptor binding assays and electrophysiological recordings, to precisely quantify its affinity for GABA-A and NMDA receptors and elucidate its specific molecular targets.

-

Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

-

Exploring its potential in chronic models of epilepsy to assess its long-term efficacy and impact on epileptogenesis.

This comprehensive understanding will be crucial for the potential translation of this compound from a promising natural compound to a clinically relevant antiepileptic therapy.

References

- 1. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

The Analgesic Potential of (+)-Isopulegol: A Technical Guide for Researchers

An In-depth Examination of Preclinical Evidence, Mechanistic Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate for the development of novel analgesic agents. Preclinical studies have demonstrated its efficacy in a range of nociceptive and neuropathic pain models. This technical guide provides a comprehensive overview of the current state of research on the analgesic potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Analgesic Activity of this compound

The analgesic effects of this compound have been quantified in several standard animal models of pain. The following tables summarize the key findings from these studies, presenting dose-dependent effects and inhibitory actions.

Table 1: Antinociceptive Effects of this compound in Chemical-Induced Nociception Models

| Nociception Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |

| Formalin Test (Phase I - Neurogenic) | Mice | Oral | 0.78 - 25 | Dose-dependent reduction in paw licking time.[1] | [1] |

| Formalin Test (Phase II - Inflammatory) | Mice | Oral | 1.56 - 25 | Dose-dependent reduction in paw licking time.[1] | [1] |

| Capsaicin-Induced Nociception | Mice | Oral | 1.56 - 12.5 | Significant, dose-dependent inhibition of paw licking.[1] | [1] |

| Glutamate-Induced Nociception | Mice | Oral | 3.12 - 6.25 | Significant and dose-dependent inhibition of paw licking.[1][2] | [1][2] |

| Acetic Acid-Induced Writhing | Mice | - | - | Significant analgesic activity observed. | [3] |

Table 2: Anti-hyperalgesic and Anti-allodynic Effects of this compound in a Neuropathic Pain Model (Paclitaxel-Induced)

| Test | Species | Route of Administration | Dose (mg/kg) | Outcome | Reference |

| Mechanical Sensitivity (von Frey) | Mice | Oral | 25, 50, 100 | Significant increase in mechanical nociceptive threshold.[2] | [2] |

| Cold Sensitivity (Acetone Test) | Mice | Oral | 12.5, 25, 50 | Significant reduction in cold sensitivity.[2] | [2] |

Mechanisms of Analgesic Action

The analgesic properties of this compound are attributed to its modulation of several key signaling pathways involved in pain perception and transmission.

Involvement of the Opioid System

Studies have shown that the antinociceptive effect of this compound is at least partially mediated by the opioid system. The administration of naloxone, a non-selective opioid receptor antagonist, has been shown to inhibit the analgesic activity of isopulegol.[1]

Muscarinic Receptor Interaction

The involvement of muscarinic receptors in the analgesic action of this compound has also been demonstrated. Atropine, a muscarinic receptor antagonist, was found to reverse the antinociceptive effects of isopulegol.[1]

L-arginine/NO/cGMP Pathway

A significant mechanism underlying the analgesic effect of this compound involves the inhibition of the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1] The antinociception induced by isopulegol was inhibited by L-arginine (an NO precursor) and methylene blue (a guanylyl cyclase inhibitor).[1] This suggests that isopulegol's analgesic action is related to the inhibition of nitric oxide and cGMP production.[1]

Figure 1: Proposed mechanism of this compound's interaction with the L-arginine/NO/cGMP pathway.

ATP-Sensitive Potassium (KATP) Channel Opening

The antinociceptive effect of this compound is also linked to the opening of ATP-sensitive potassium (KATP) channels. Glibenclamide, a KATP channel blocker, has been shown to antagonize the analgesic effects of isopulegol.[1]

GABAergic and NMDA Receptor Modulation in Neuropathic Pain

In a model of paclitaxel-induced neuropathic pain, the anti-hyperalgesic effect of this compound was reversed by flumazenil, a GABAA receptor antagonist, and potentiated by the NMDA receptor antagonist, MK-801.[2] This suggests that in neuropathic pain states, this compound's mechanism involves the GABAergic system and modulation of NMDA receptor activity.

TRPM8 Channel Activation

Isopulegol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a receptor activated by cold and cooling compounds like menthol.[4] The activation of TRPM8 channels on sensory neurons can lead to a cooling sensation and contribute to analgesia. The EC50 value for (-)-isopulegol on TRPM8 channel activation has been reported to be 66 μM.[4]

Figure 2: Overview of the signaling pathways involved in this compound-mediated analgesia.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the analgesic properties of this compound, this section provides detailed methodologies for the key in vivo experiments cited in this guide.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain response.

-